molecular formula C10H18N2O2 B2461629 Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate CAS No. 1272757-54-6

Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate

Cat. No.: B2461629
CAS No.: 1272757-54-6
M. Wt: 198.266
InChI Key: RYGHDJBBUKJALE-MHPPCMCBSA-N
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Description

Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate: is a bicyclic compound with the molecular formula C10H18N2O2. It is a pale-yellow to yellow-brown solid and is known for its unique structural features, which include a bicyclo[3.1.0]hexane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate typically involves the cyclization of suitable precursors. One common method includes the use of tert-butyl 3-aminocrotonate and a suitable aziridine precursor under acidic or basic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of novel materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways and modulation of receptor signaling .

Comparison with Similar Compounds

  • Tert-Butyl 1-Amino-3-Azabicyclo[3.2.1]Octane-3-Carboxylate
  • Tert-Butyl 6-Oxa-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate
  • Tert-Butyl 8-Hydroxy-3-Azabicyclo[3.2.1]Octane-3-Carboxylate
  • Tert-Butyl 8-Formyl-3-Azabicyclo[3.2.1]Octane-3-Carboxylate

Uniqueness: Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate is unique due to its specific bicyclic structure, which imparts distinct stereochemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the study of biological systems .

Properties

IUPAC Name

tert-butyl (1R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3/t7?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGHDJBBUKJALE-MHPPCMCBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2C[C@@]2(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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